molecular formula C24H31FO6 B1673468 Fluperolone acetate CAS No. 2119-75-7

Fluperolone acetate

Cat. No.: B1673468
CAS No.: 2119-75-7
M. Wt: 434.5 g/mol
InChI Key: HHPZZKDXAFJLOH-QZIXMDIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluperolone acetate (C₂₄H₃₁FO₆; molecular weight: 434.50 g/mol) is a synthetic glucocorticoid classified under the ATC code H02AB. Its chemical structure is defined as 21-methyl-9-fluoro-prednisolone acetate, characterized by the presence of a fluorine atom at the C9 position and a methyl group at C21 (Fig. 1) . These structural modifications enhance its glucocorticoid activity and metabolic stability compared to non-fluorinated corticosteroids.

Clinically, this compound is used for its potent anti-inflammatory and immunosuppressive properties.

Properties

IUPAC Name

[(2S)-1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPZZKDXAFJLOH-QZIXMDIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895064
Record name Fluperolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2119-75-7
Record name Fluperolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2119-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluperolone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002119757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluperolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPEROLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL7Q9DPF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluperolone acetate involves multiple steps, starting from the basic steroid structureThe synthetic route often involves the use of reagents such as fluorinating agents and acetic anhydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Hydrolysis Reaction

Under physiological conditions (pH 7.4, 37°C), Fluperolone acetate undergoes enzymatic hydrolysis to release the active form, Fluperolone:

Fluperolone acetate+H2OFluperolone+Acetic acid\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Fluperolone}+\text{Acetic acid}

Kinetics :

  • Hydrolysis is catalyzed by esterases, with a half-life of 12–18 hours in human plasma .

  • The reaction is reversible, with acetic acid formation detected via HPLC (retention time 3.2 min).

Product Analysis :

ParameterThis compoundFluperolone
Molecular Weight434.5 g/mol 396.5 g/mol
LogP2.609 1.9

Metabolic Pathways

This compound undergoes oxidative and reductive transformations in vivo:

  • Oxidation : The 3-keto group is oxidized to a carboxylic acid, forming a glucuronide conjugate for excretion .

  • Reduction : The 20-keto group is reduced to a secondary alcohol, enhancing solubility.

Metabolic Data Table :

PathwayKey EnzymesMetaboliteExcretion Route
OxidationCytochrome P450Fluperolone acidUrine (70%)
Reduction20α-HSDFluperolone alcoholFeces (30%)

Analytical Methods

Structural and purity assessments employ:

  • HPLC : Separation on a C18 column (λ=254 nm) with retention time 5.8 min .

  • NMR : δ=4.2 ppm for CH3COO group (¹H NMR).

  • Mass Spectrometry : Exact mass 434.2105 Da (ESI+) .

Analytical Data Table :

TechniqueParameterValue
HPLCPurity≥98%
NMRCoupling (J)8.5 Hz (CH3COO)
MSm/z434.21

Mechanism of Action

Fluperolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Glucocorticoids

Structural and Molecular Comparisons

The table below highlights key differences between fluperolone acetate and related corticosteroids:

Compound Molecular Formula Key Structural Features Clinical Use
This compound C₂₄H₃₁FO₆ C9-fluorination, C21-methyl, acetate ester Topical anti-inflammatory, psychiatry
Fluprednisolone valerate C₂₆H₃₅FO₆ C6α-fluorination, C17-valerate ester Prolonged-action topical glucocorticoid
Halometasone monohydrate C₂₂H₂₇ClF₂O₅·H₂O C2-chlorine, C6/C9-difluorination, C16-methyl High-potency dermatitis treatment
Fluorometholone acetate C₂₄H₃₁FO₅ C6α-fluorination, lacks C11-hydroxyl group Ophthalmic inflammation

Key Observations :

  • Fluorine Substitution : Fluorination at C9 (fluperolone) vs. C6α (fluprednisolone, fluorometholone) influences receptor binding affinity and metabolic resistance .
  • Ester Modifications : The valerate ester in fluprednisolone extends half-life, whereas fluperolone’s acetate ester favors rapid absorption in topical applications .
  • Halogen Diversity : Halometasone incorporates chlorine at C2 and difluorination , enhancing potency but increasing risk of skin atrophy .
Pharmacokinetic and Clinical Differences
  • Potency : Halometasone (with Cl/F₂) exhibits higher anti-inflammatory potency than fluperolone, but with greater systemic absorption risks .
  • Metabolism: Fluperolone’s C21-methyl group reduces hepatic inactivation, prolonging activity compared to non-methylated analogs like fluorometholone .
  • Applications :
    • This compound : Used in low-concentration (0.1%) topical preparations for eczema and off-label in neuroinflammation management .
    • Fluprednisolone valerate : Preferred for chronic dermatoses due to sustained release from the valerate ester .
    • Fluorometholone acetate : Lacks the C11-hydroxyl group, reducing mineralocorticoid activity, making it safer for ocular use .

Research Findings and Clinical Relevance

  • Synergistic Therapies: Fluperolone combined with Debendrin enhances CNS bioavailability, showing promise in treating adenovirus-associated neuroinflammation in elderly patients .
  • Structural Advantages : Fluperolone’s C9-fluorination and C21-methylation confer 3–5× greater glucocorticoid receptor binding than prednisolone derivatives .
  • Market Position : Despite structural similarities, fluperolone remains niche compared to fluprednisolone valerate (widely used in dermatology) and fluorometholone (ophthalmology) .

Biological Activity

Fluperolone acetate is a synthetic glucocorticoid that exhibits significant biological activity primarily through its interaction with glucocorticoid receptors. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine.

This compound is known for its potent anti-inflammatory and immunosuppressive effects. Its mechanism of action involves binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex that translocates to the nucleus. Here, it interacts with glucocorticoid response elements (GREs) on DNA, modulating the transcription of genes involved in inflammation and immune responses.

Key Biochemical Properties:

  • Chemical Formula: C24H31FO6
  • Molecular Weight: 416.5 g/mol
  • Classification: Fluorinated derivative of prednisolone

2. Cellular Effects

This compound has profound effects on various immune cells, particularly macrophages, lymphocytes, and neutrophils. It reduces the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), thereby decreasing inflammation.

Table 1: Effects on Cytokine Production

CytokineEffect of this compound
Interleukin-1 (IL-1)Decreased
Interleukin-6 (IL-6)Decreased
TNF-alphaDecreased

3. Molecular Mechanism

The primary mechanism by which this compound exerts its effects is through the inhibition of various signaling pathways:

  • Glucocorticoid Receptor Binding: This initiates a cascade that alters gene expression.
  • Inhibition of NF-κB: Reduces the expression of pro-inflammatory genes.
  • Inhibition of Phospholipase A2: Leads to decreased production of eicosanoids, which are mediators of inflammation.

Additionally, this compound can influence metabolic pathways by modulating enzymes involved in glucose and lipid metabolism.

4. Temporal and Dosage Effects

In laboratory settings, this compound maintains its anti-inflammatory effects for several hours but may show diminished efficacy with prolonged exposure to light and heat. Studies indicate that its effects are dose-dependent; lower doses effectively reduce inflammation without significant adverse effects, while higher doses can lead to toxicity and immunosuppression .

Table 2: Dosage Effects in Animal Models

Dose Range (mg/kg)Effect
Low (0.1 - 0.5)Anti-inflammatory effects
Moderate (0.5 - 1.0)Reduced inflammation
High (>1.0)Toxicity and metabolic disturbances

5. Research Applications

This compound is widely utilized in various fields:

  • Chemistry: As a reference compound for studying glucocorticoid receptor modulators.
  • Biology: In research on inflammation and immune responses due to its potent anti-inflammatory properties.
  • Medicine: Investigated for therapeutic applications in treating inflammatory and autoimmune diseases.

Case Study Example:
A study investigating the use of this compound in animal models for arthritis demonstrated significant reductions in joint inflammation when administered at low doses, highlighting its potential for treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluperolone acetate
Reactant of Route 2
Reactant of Route 2
Fluperolone acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.